molecular formula C20H20N4O B1684604 (E)-(4-(2-(1H-indazol-3-yl)vinyl)phenyl)(piperazin-1-yl)methanone CAS No. 1000669-72-6

(E)-(4-(2-(1H-indazol-3-yl)vinyl)phenyl)(piperazin-1-yl)methanone

Cat. No. B1684604
CAS RN: 1000669-72-6
M. Wt: 332.4 g/mol
InChI Key: YYLKKYCXAOBSRM-JXMROGBWSA-N
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Scientific Research Applications

KW-2449 has been extensively studied for its applications in various fields:

In Vivo

In vivo studies have been conducted with 4-Phenyl-1-piperazin-2-yl-1H-indazol-3-yl-vinyl-methanone to evaluate its effects on various biological processes. These studies have shown that the compound has significant effects on the central nervous system, cardiovascular system, and immune system.

In Vitro

In vitro studies have also been conducted with 4-Phenyl-1-piperazin-2-yl-1H-indazol-3-yl-vinyl-methanone to evaluate its effects on various cellular processes. These studies have shown that the compound has significant effects on cell proliferation, cell death, and cell differentiation.

Biological Activity

The biological activity of 4-Phenyl-1-piperazin-2-yl-1H-indazol-3-yl-vinyl-methanone has been studied and found to have a wide range of effects. These include anti-inflammatory, antioxidant, and antifungal activities. The compound has also been found to have anti-cancer and anti-tumor properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Phenyl-1-piperazin-2-yl-1H-indazol-3-yl-vinyl-methanone have been studied and found to be significant. These effects include changes in the levels of certain hormones and neurotransmitters, as well as changes in the expression of certain genes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Phenyl-1-piperazin-2-yl-1H-indazol-3-yl-vinyl-methanone in laboratory experiments include its availability, its relatively low cost, and its relatively low toxicity. However, the compound is not suitable for use in humans, and its effects on humans are still unknown. It is also important to note that the compound should be handled with care, as it is a highly reactive substance.

Future Directions

The future directions for 4-Phenyl-1-piperazin-2-yl-1H-indazol-3-yl-vinyl-methanone are vast and varied. Further studies are needed to better understand the compound’s mechanism of action, its pharmacodynamics, and its effects on humans. Additionally, further studies are needed to explore the compound’s potential therapeutic applications, such as its potential use as an anti-cancer agent or as an immunomodulator. Finally, further studies are needed to explore the compound’s potential applications in the food and beverage industry, as it has been shown to have antioxidant and antifungal properties.

Chemical Reactions Analysis

Comparison with Similar Compounds

KW-2449 is unique due to its ability to inhibit multiple kinases with high potency. Similar compounds include:

KW-2449’s unique combination of kinase targets and high potency makes it a promising candidate for treating leukemia, particularly in cases with resistance to other treatments .

properties

IUPAC Name

[4-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c25-20(24-13-11-21-12-14-24)16-8-5-15(6-9-16)7-10-19-17-3-1-2-4-18(17)22-23-19/h1-10,21H,11-14H2,(H,22,23)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLKKYCXAOBSRM-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)C=CC3=NNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)/C=C/C3=NNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701026046
Record name (4-((1E)-2-(1H-Indazol-3-yl)ethenyl)phenyl)-1-piperazinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

841258-76-2, 1000669-72-6
Record name KW-2449
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841258762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KW 2449
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000669726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-((1E)-2-(1H-Indazol-3-yl)ethenyl)phenyl)-1-piperazinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KW-2449
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D9N67F58G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-(4-(2-(1H-indazol-3-yl)vinyl)phenyl)(piperazin-1-yl)methanone
Reactant of Route 2
(E)-(4-(2-(1H-indazol-3-yl)vinyl)phenyl)(piperazin-1-yl)methanone
Reactant of Route 3
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(E)-(4-(2-(1H-indazol-3-yl)vinyl)phenyl)(piperazin-1-yl)methanone
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Reactant of Route 4
(E)-(4-(2-(1H-indazol-3-yl)vinyl)phenyl)(piperazin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(E)-(4-(2-(1H-indazol-3-yl)vinyl)phenyl)(piperazin-1-yl)methanone
Reactant of Route 6
(E)-(4-(2-(1H-indazol-3-yl)vinyl)phenyl)(piperazin-1-yl)methanone

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